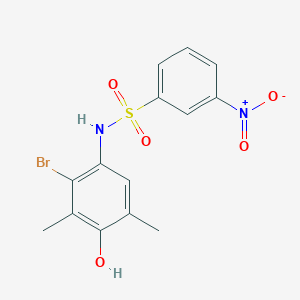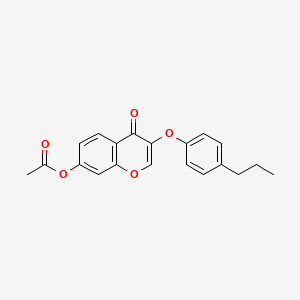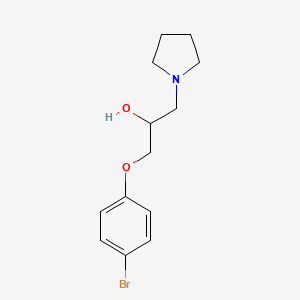![molecular formula C19H14N6O4 B3962890 [3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate](/img/structure/B3962890.png)
[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate
Descripción general
Descripción
[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate is a complex organic compound that features a unique structure combining benzamido, oxadiazole, triazole, and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate typically involves multiple steps, starting with the preparation of the individual moieties followed by their assembly into the final compound. One common synthetic route includes:
Preparation of Benzamido Oxadiazole: This step involves the cyclization of benzophenone hydrazide to form the oxadiazole ring, followed by nucleophilic alkylation to introduce the benzamido group.
Formation of Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).
Coupling with Benzoate: The final step involves esterification to attach the benzoate group to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the oxadiazole and triazole rings.
Substitution: The benzamido and benzoate groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: Its stability and electronic properties could be useful in the development of advanced materials, such as organic semiconductors and sensors.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of [3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The benzamido and oxadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The triazole ring can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
[3-(4-Benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate: shares similarities with other benzamido oxadiazole and triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
IUPAC Name |
[3-(4-benzamido-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c26-18(13-7-3-1-4-8-13)21-16-17(23-29-22-16)25-15(11-20-24-25)12-28-19(27)14-9-5-2-6-10-14/h1-11H,12H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACWWCOGQBCGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NON=C2N3C(=CN=N3)COC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-acetyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl acetate](/img/structure/B3962817.png)

![1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962843.png)
![Dimethyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B3962853.png)

![diisopropyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate](/img/structure/B3962857.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate;hydrochloride](/img/structure/B3962864.png)




![N-{2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B3962908.png)
